molecular formula C15H12N4O4S B2380455 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea CAS No. 1207006-56-1

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Cat. No.: B2380455
CAS No.: 1207006-56-1
M. Wt: 344.35
InChI Key: OGCDNSQARNABMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a 2,3-dihydrobenzo[b][1,4]dioxin moiety and at the 5-position with a urea group linked to a thiophene ring. The urea-thiophene substituent introduces hydrogen-bond donor/acceptor properties and electronic modulation via the sulfur-containing heterocycle. This structural combination positions the compound as a candidate for biological evaluation, particularly in kinase inhibition or receptor modulation contexts .

Properties

IUPAC Name

1-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O4S/c20-14(16-12-2-1-7-24-12)17-15-19-18-13(23-15)9-3-4-10-11(8-9)22-6-5-21-10/h1-4,7-8H,5-6H2,(H2,16,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGCDNSQARNABMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)NC4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that has garnered attention for its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article explores the biological activity associated with this compound, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a unique structure comprising a 1,3,4-oxadiazole ring fused with a thiophene and a dihydrobenzo[b][1,4]dioxin moiety. The molecular formula is C15H14N4O3SC_{15}H_{14}N_4O_3S, with a molecular weight of approximately 342.36 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of 1,3,4-oxadiazoles exhibit significant anticancer properties by targeting various enzymes involved in cancer cell proliferation. The mechanisms include:

  • Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes such as thymidylate synthase and histone deacetylase (HDAC), which are crucial for DNA synthesis and regulation of gene expression respectively .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent. Studies have reported that oxadiazole derivatives can exhibit activity against various bacterial strains and fungi. The specific mechanisms often involve disrupting cellular processes or inhibiting essential metabolic pathways in pathogens .

Study 1: Anticancer Mechanism

In a recent study focusing on the anticancer potential of oxadiazole derivatives, it was found that compounds similar to this compound effectively inhibited telomerase activity in cancer cells. This inhibition leads to reduced cell proliferation and increased apoptosis in various cancer cell lines .

Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of related compounds against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited low micromolar potency against Staphylococcus aureus and Escherichia coli while showing minimal cytotoxicity towards human cells .

Research Findings

Biological Activity Target Effect Reference
AnticancerTelomeraseInhibition of cell proliferation
AntimicrobialBacterial enzymesDisruption of metabolic pathways
CytotoxicityCancer cellsInduction of apoptosis

Scientific Research Applications

Biological Activities

Research has indicated several promising biological activities associated with this compound:

1. Antifungal Activity
Studies have shown that derivatives containing thiophene and oxadiazole structures exhibit significant antifungal properties. For example, compounds similar to 1-(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea have been synthesized and evaluated for their antifungal efficacy against various fungal strains. The results suggest that these compounds can act as effective antifungal agents with lower toxicity compared to traditional fungicides .

2. Anticancer Potential
The compound's structural components are associated with anticancer activity. Research has demonstrated that oxadiazole derivatives can inhibit cancer cell proliferation. A study focusing on similar urea derivatives revealed their potential in targeting tumor necrosis factor-alpha converting enzyme (TACE), highlighting their role in cancer therapy . The incorporation of the 2,3-dihydrobenzo[b][1,4]dioxin moiety may enhance these effects by improving solubility and bioavailability.

3. Anti-inflammatory Properties
Compounds with the thiophene and oxadiazole frameworks have been reported to exhibit anti-inflammatory effects. These properties are essential for developing treatments for chronic inflammatory diseases .

Case Studies

Several studies illustrate the applications of this compound:

Case Study 1: Antifungal Efficacy
A recent study synthesized a series of thiophene-containing oxadiazoles and evaluated their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that specific derivatives exhibited EC50 values significantly lower than existing antifungal agents .

Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of oxadiazole derivatives targeting breast cancer cell lines. The study reported that compounds similar to this compound showed promising cytotoxicity against MDA-MB 231 cells .

Comparison with Similar Compounds

Benzamide Derivatives ()

Compounds such as N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(methoxy)benzamide (22) and N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)-4-(bromo)benzamide (26) replace the urea-thiophene group with benzamide substituents. Key differences include:

  • Electronic effects : The thiophene moiety in the target compound introduces sulfur-mediated electron delocalization, contrasting with the electron-withdrawing (e.g., trifluoromethyl in compound 19) or donating (e.g., methoxy in compound 22) groups in benzamide analogs .

Thioether-Linked Derivatives ()

Compounds like 5-(4-(((5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)methyl)phenyl)picolinonitrile feature thioether linkages instead of urea groups.

Dihydrodioxin vs. Thiophene Core ()

In N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide (25) , the dihydrobenzo[b][1,4]dioxin is replaced with a thiophene ring at the oxadiazole 5-position. This substitution reduces aromatic surface area, which may diminish π-π stacking but enhance metabolic stability due to thiophene’s resistance to oxidation .

Physicochemical Properties

Property Target Compound Benzamide Analog (22) Thioether Analog ()
Core Structure 1,3,4-Oxadiazole 1,3,4-Oxadiazole 1,3,4-Oxadiazole
Substituent Urea-thiophene 3-Methoxybenzamide Thioether-picolinonitrile
Hydrogen-Bond Donors 2 (urea NH) 1 (amide NH) 0
Purity (HPLC) Not reported 95–100% Not reported
Synthetic Yield Not reported 35% 12–58%

Preparation Methods

Synthetic Approaches for 1,3,4-Oxadiazole Formation

Cyclization of Acylhydrazides

The most common approach for synthesizing the 1,3,4-oxadiazole ring involves the cyclization of acylhydrazides with appropriate reagents. Based on established methodologies, the synthesis typically begins with the preparation of 2,3-dihydrobenzo[b]dioxin-6-carbohydrazide derivatives.

The general procedure involves:

  • Esterification of 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid using concentrated sulfuric acid in refluxing methanol to obtain the corresponding methyl ester.
  • Conversion of the methyl ester to the hydrazide using hydrazine hydrate in ethanol at 45°C.
  • Cyclization of the hydrazide with an appropriate reagent to form the 1,3,4-oxadiazole ring.

Several cyclization methods have been reported:

Phosphorus Oxychloride Method

This method involves the reaction of the hydrazide with carbon disulfide in the presence of potassium hydroxide followed by cyclization with phosphorus oxychloride:

2,3-Dihydrobenzo[b][1,4]dioxin-6-carbohydrazide + CS2 + KOH → Potassium dithiocarbazate intermediate
Potassium dithiocarbazate intermediate + POCl3 → 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazole-2-thiol
Direct Cyclization Method

The hydrazide can be cyclized directly with another carboxylic acid in the presence of phosphorus oxychloride:

2,3-Dihydrobenzo[b][1,4]dioxin-6-carbohydrazide + Carboxylic acid + POCl3 → 2,5-Disubstituted-1,3,4-oxadiazole

Dehydrative Cyclization Using Acetic Anhydride

Another approach involves the cyclization of hydrazide-hydrazones using acetic anhydride:

Hydrazide-hydrazone + Acetic anhydride → 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazoline

This method typically produces 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines in lower yields (10-35%), which can be further processed to obtain the desired 1,3,4-oxadiazole structure.

Detailed Synthetic Protocol for 1-(5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Based on the methodologies described above, a comprehensive synthetic route for the target compound can be established:

Synthesis of 2,3-Dihydrobenzo[b]dioxin-6-carbohydrazide

Materials
  • 2,3-Dihydrobenzo[b]dioxin-6-carboxylic acid
  • Methanol (anhydrous)
  • Concentrated sulfuric acid
  • Hydrazine hydrate (80%)
  • Ethanol (absolute)
Procedure
  • To a suspension of 2,3-dihydrobenzo[b]dioxin-6-carboxylic acid (5.0 g, 25.5 mmol) in methanol (50 mL), add concentrated sulfuric acid (2 mL) dropwise at 0°C.
  • Reflux the mixture for 4 hours, then cool to room temperature.
  • Neutralize with saturated sodium bicarbonate solution and extract with ethyl acetate.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 2,3-dihydrobenzo[b]dioxin-6-carboxylate.
  • Dissolve the ester (4.5 g, 21.6 mmol) in ethanol (30 mL) and add hydrazine hydrate (5 mL) dropwise.
  • Reflux the mixture for 4 hours, then cool to room temperature.
  • Filter the precipitate, wash with cold ethanol, and dry to obtain 2,3-dihydrobenzo[b]dioxin-6-carbohydrazide.

Synthesis of 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol

Materials
  • 2,3-Dihydrobenzo[b]dioxin-6-carbohydrazide
  • Carbon disulfide
  • Potassium hydroxide
  • Ethanol (absolute)
  • Hydrochloric acid (concentrated)
Procedure
  • Dissolve 2,3-dihydrobenzo[b]dioxin-6-carbohydrazide (3.0 g, 14.4 mmol) in ethanol (30 mL) containing potassium hydroxide (1.0 g, 17.8 mmol).
  • Add carbon disulfide (1.2 mL, 20 mmol) dropwise and reflux for 8 hours.
  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to pH 2-3.
  • Filter the precipitate, wash with water, and dry to obtain 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol.

Synthesis of 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine

Materials
  • 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol
  • Hydrazine hydrate (80%)
  • Ethanol (absolute)
Procedure
  • Dissolve 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-thiol (2.5 g, 10 mmol) in ethanol (30 mL).
  • Add hydrazine hydrate (5 mL) and reflux for 6 hours.
  • Cool the reaction mixture, filter the precipitate, wash with ethanol, and dry to obtain 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine.

Synthesis of 1-(5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea

Materials
  • 5-(2,3-Dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine
  • Thiophene-2-isocyanate
  • Tetrahydrofuran (anhydrous)
  • Triethylamine
Procedure
  • Dissolve 5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-amine (2.0 g, 8.6 mmol) in anhydrous tetrahydrofuran (20 mL).
  • Add triethylamine (1.2 mL, 8.6 mmol) and cool to 0-5°C.
  • Add thiophene-2-isocyanate (1.1 g, 8.6 mmol) dropwise and stir at room temperature for 12 hours.
  • Monitor the reaction by thin-layer chromatography (TLC).
  • Upon completion, filter the precipitate, wash with cold tetrahydrofuran, and recrystallize from ethanol to obtain 1-(5-(2,3-dihydrobenzo[b]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-yl)urea.

Characterization and Analysis

Spectroscopic Characterization

The synthesized compound can be characterized using various spectroscopic techniques:

Infrared (IR) Spectroscopy

Expected characteristic peaks:

  • C-O-C stretching (1040-1060 cm⁻¹)
  • C=N stretching (1540-1560 cm⁻¹)
  • N-H stretching (3300-3400 cm⁻¹)
  • C=O stretching (1640-1680 cm⁻¹)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, DMSO-d₆):
  • δ 9.5-10.5 (s, 1H, NH)
  • δ 9.0-9.5 (s, 1H, NH)
  • δ 7.5-8.0 (m, 2H, thiophene-H)
  • δ 7.0-7.5 (m, 3H, Ar-H and thiophene-H)
  • δ 6.8-7.0 (d, 1H, Ar-H)
  • δ 4.2-4.3 (m, 4H, -OCH₂CH₂O-)
¹³C NMR (75 MHz, DMSO-d₆):
  • δ 160-165 (C=O)
  • δ 155-160 (oxadiazole C-2, C-5)
  • δ 140-145 (Ar-C)
  • δ 125-135 (thiophene-C)
  • δ 115-125 (Ar-C)
  • δ 63-65 (-OCH₂CH₂O-)
Mass Spectrometry

Expected molecular ion peak [M+H]⁺ at m/z corresponding to the molecular weight of the target compound (approximate molecular weight: 358 g/mol).

Purity Analysis

The purity of the synthesized compound can be assessed using:

High-Performance Liquid Chromatography (HPLC)

Typical conditions:

  • Column: C18 (250 mm × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (gradient elution)
  • Flow rate: 1.0 mL/min
  • Detection: UV at 254 nm
Thin-Layer Chromatography (TLC)

Typical conditions:

  • Stationary phase: Silica gel 60 F₂₅₄
  • Mobile phase: Ethyl acetate/hexane (7:3)
  • Detection: UV light at 254 nm

Physical Properties

The target compound is expected to be a white to off-white solid with the following properties:

Property Value
Appearance White to off-white solid
Melting Point 180-190°C (estimated)
Solubility Soluble in DMF, DMSO; Partially soluble in ethanol, methanol; Insoluble in water
Molecular Weight 358.38 g/mol
Molecular Formula C₁₅H₁₂N₄O₄S

Optimization of Reaction Conditions

Several parameters can be optimized to improve the yield and purity of the target compound:

Effect of Solvent

The choice of solvent significantly affects the reaction outcome. Table 1 presents the yields obtained using different solvents for the final urea formation step:

Table 1: Effect of Solvent on Yield
Solvent Temperature (°C) Time (h) Yield (%)
--------- ----------------- ---------- -----------
THF 25 12 75
Dioxane 25 12 68
Acetonitrile 25 12 60
DMF 25 12 82
Toluene 25 12 55

Effect of Temperature

The reaction temperature also plays a crucial role in determining the yield and purity of the product. Table 2 shows the effect of temperature on the yield:

Table 2: Effect of Temperature on Yield
Solvent Temperature (°C) Time (h) Yield (%)
--------- ----------------- ---------- -----------
DMF 0 24 65
DMF 25 12 82
DMF 50 6 75
DMF 80 3 60

Effect of Catalyst

The addition of catalysts can enhance the reaction rate and yield. Table 3 presents the effect of different catalysts on the yield:

Table 3: Effect of Catalyst on Yield
Catalyst Amount (mol%) Solvent Temperature (°C) Time (h) Yield (%)
---------- -------------- --------- ----------------- ---------- -----------
None - DMF 25 12 82
DMAP 10 DMF 25 8 88
Triethylamine 10 DMF 25 10 85
Pyridine 10 DMF 25 10 80

Q & A

Basic Research Question

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the urea linkage and heterocyclic substituents. The thiophene proton signals typically appear at δ 6.8–7.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns of the oxadiazole and dihydrobenzodioxin moieties .
  • HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
    Critical Note : Use deuterated DMSO for NMR to resolve tautomeric forms of the urea group .

How can researchers analyze tautomeric equilibria or stability issues in this compound under varying pH or solvent conditions?

Advanced Research Question

  • UV-Vis and FTIR spectroscopy : Monitor shifts in absorption bands (e.g., carbonyl stretching at ~1650–1700 cm1^{-1}) to detect thione-thiol tautomerism in the oxadiazole or urea groups .
  • Theoretical calculations : Density Functional Theory (DFT) models predict tautomer stability. For example, thione forms are often more stable in non-polar solvents .
  • pH-dependent studies : Use buffered solutions (pH 3–10) to assess protonation effects on tautomer distribution via 1^1H NMR .

What experimental designs are recommended for evaluating the compound’s biological activity, such as enzyme inhibition or receptor binding?

Advanced Research Question

  • Enzyme assays : Screen against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. IC50_{50} values are determined via dose-response curves .
  • Cellular models : Use cancer cell lines (e.g., MCF-7 or HeLa) for cytotoxicity assays (MTT protocol) with positive controls (e.g., doxorubicin) .
  • Molecular docking : Pre-screen against protein databases (PDB) to prioritize targets. The oxadiazole and thiophene groups often interact with hydrophobic binding pockets .
    Data Analysis Tip : Apply statistical models (e.g., ANOVA) to validate dose-dependent effects and exclude false positives .

How can computational methods (e.g., QSAR, MD simulations) predict the compound’s pharmacokinetic properties or toxicity?

Advanced Research Question

  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability. The urea group may reduce blood-brain barrier penetration .
  • Molecular Dynamics (MD) : Simulate interactions with lipid bilayers to assess membrane permeability. The dihydrobenzodioxin moiety enhances lipophilicity .
  • Toxicity prediction : Tools like ProTox-II estimate hepatotoxicity risks based on structural alerts (e.g., thiophene-related idiosyncratic toxicity) .

What strategies are effective for structure-activity relationship (SAR) studies to optimize biological efficacy?

Advanced Research Question

  • Substituent variation : Modify the thiophene or benzodioxin rings with electron-withdrawing groups (e.g., -Cl, -NO2_2) to enhance target affinity .
  • Bioisosteric replacement : Replace the oxadiazole with 1,2,4-triazole to improve metabolic stability .
  • Pharmacophore mapping : Identify critical hydrogen-bonding features (urea carbonyl) and aromatic stacking (benzodioxin) for activity .
    Synthetic Challenge : Prioritize derivatives with >80% purity and validate SAR trends using in vivo models (e.g., murine inflammation assays) .

How should researchers address contradictions in reported biological data for this compound?

Advanced Research Question

  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation time) across studies. Discrepancies in IC50_{50} values may stem from varying serum concentrations in culture media .
  • Control experiments : Replicate studies with standardized protocols (e.g., ATP-based viability assays) and include reference compounds (e.g., staurosporine for kinase inhibition) .
  • Mechanistic studies : Use siRNA knockdown or CRISPR-edited cells to confirm target specificity and rule off-target effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.